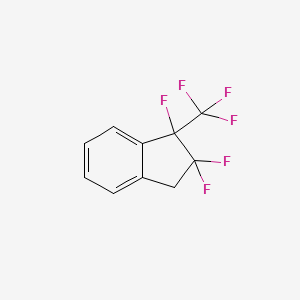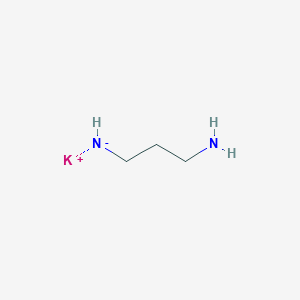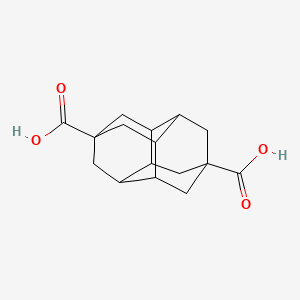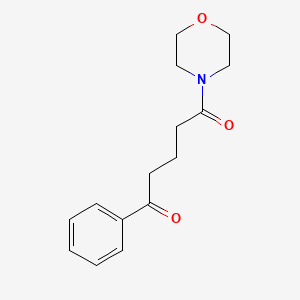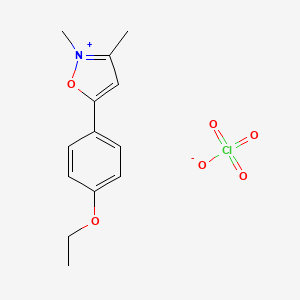
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolium ring substituted with ethoxyphenyl and dimethyl groups, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-ethoxybenzaldehyde with 2,3-dimethyl-1,2-oxazolium salts under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolones.
Reduction: Reduction reactions can convert the oxazolium ring into different functional groups.
Substitution: The ethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while substitution reactions can introduce various functional groups into the ethoxyphenyl moiety.
Aplicaciones Científicas De Investigación
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with specific molecular targets. The oxazolium ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Ethoxyphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
5-(4-Ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium perchlorate is unique due to its specific substitution pattern on the oxazolium ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
52063-23-7 |
|---|---|
Fórmula molecular |
C13H16ClNO6 |
Peso molecular |
317.72 g/mol |
Nombre IUPAC |
5-(4-ethoxyphenyl)-2,3-dimethyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C13H16NO2.ClHO4/c1-4-15-12-7-5-11(6-8-12)13-9-10(2)14(3)16-13;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RRLRXVSYCROYHK-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CC(=[N+](O2)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
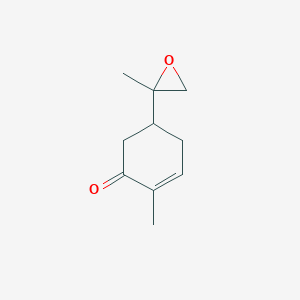
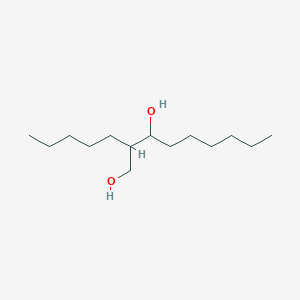

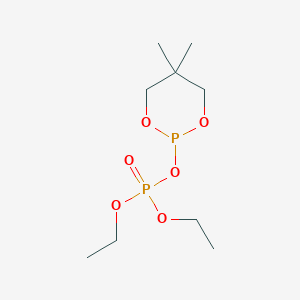
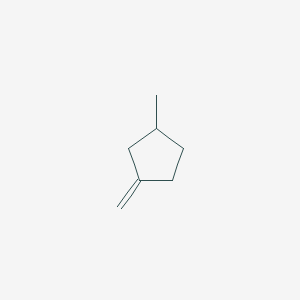
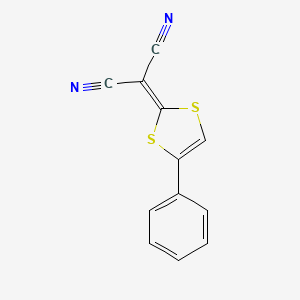
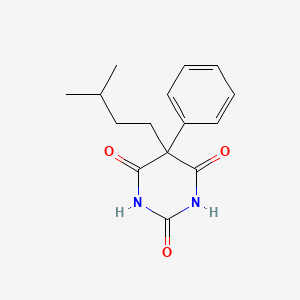
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
